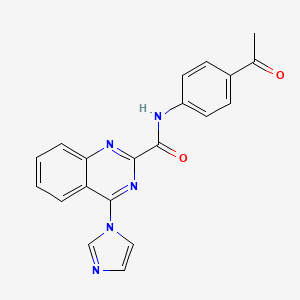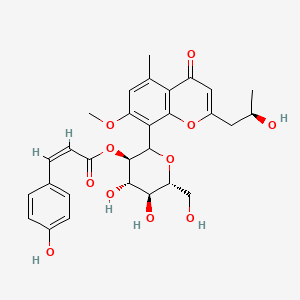
allo-Aloeresin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allo-Aloeresin D is a chromone glycoside isolated from Aloe species. It is one of the many bioactive compounds found in Aloe plants, which have been used for their medicinal properties for centuries. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of allo-Aloeresin D involves the extraction from Aloe species. The extraction process typically includes crushing, grinding, or pressing the Aloe leaves to produce juice, followed by various steps of filtration and stabilization to achieve the desired extract . Green organic solvents such as ethanol, propylene glycol, and glycerol are often used in aqueous mixtures for the extraction process .
Industrial Production Methods
Industrial production of this compound involves optimizing the extraction conditions to maximize yield. This includes controlling variables such as time, temperature, solvent composition, and solid/liquid ratio. The use of response surface methodology helps in determining the best processing conditions for efficient extraction .
Chemical Reactions Analysis
Types of Reactions
Allo-Aloeresin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that exhibit enhanced bioactivity. These derivatives are often used in further scientific research to explore their potential therapeutic applications.
Scientific Research Applications
Allo-Aloeresin D has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Industry: It is used in the cosmetic industry for its skin-soothing and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of allo-Aloeresin D involves its interaction with molecular targets and pathways in the body. It has been shown to inhibit bacterial and host inflammatory targets through molecular docking analysis, demonstrating strong binding energies with these targets . Additionally, this compound exhibits antioxidant activity by suppressing free radical generation and reactive oxygen species production .
Comparison with Similar Compounds
Allo-Aloeresin D is unique compared to other similar compounds due to its specific bioactive properties. Similar compounds include:
Aloeresin A: Another chromone glycoside with similar antimicrobial and anti-inflammatory properties.
Aloesin: Known for its antioxidant activity and use in cosmetic products.
Aloin A and B: Phenolic compounds with therapeutic potential.
This compound stands out due to its specific molecular interactions and the range of applications in various fields.
Properties
Molecular Formula |
C29H32O11 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6-/t15-,21-,25-,26+,28?,29-/m1/s1 |
InChI Key |
OUGNWRCWQLUXHX-JLUKCRPTSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C\C4=CC=C(C=C4)O)OC |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


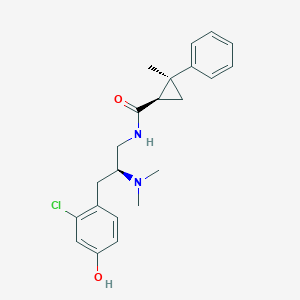
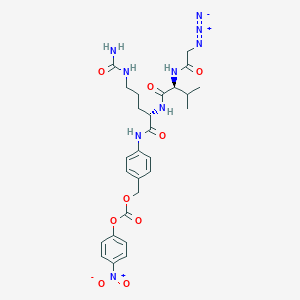

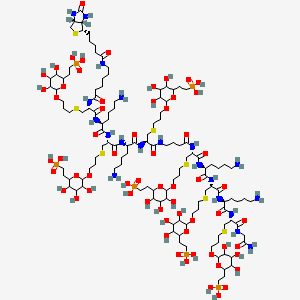
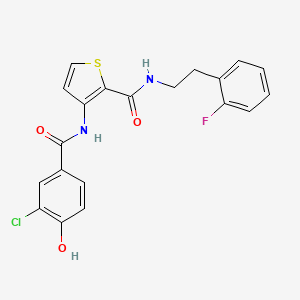
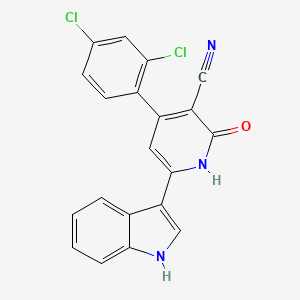
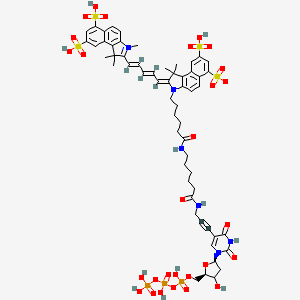
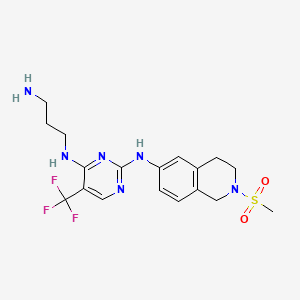

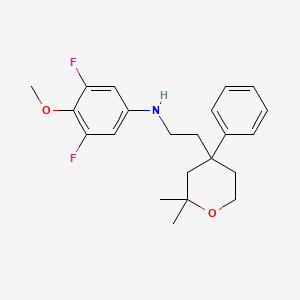

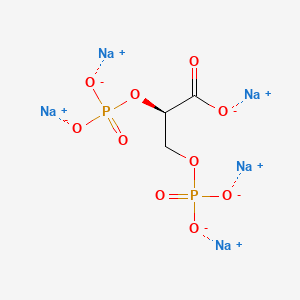
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
